molecular formula C6H16N2S2 B1208574 Homocystamine CAS No. 463-22-9

Homocystamine

Cat. No.: B1208574
CAS No.: 463-22-9
M. Wt: 180.3 g/mol
InChI Key: RSNVLCAXJNGKPQ-UHFFFAOYSA-N
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Description

Homocystamine is a sulfur-containing amino acid that is structurally similar to cysteine and homocysteine. It is a homologue of cystamine, differing by an additional methylene bridge (-CH₂-). This compound is not a proteinogenic amino acid, meaning it is not incorporated into proteins during translation. it plays a significant role in various biochemical processes and has been studied for its potential implications in health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: Homocystamine can be synthesized through the reduction of homocystine, which involves the use of reducing agents such as dithiothreitol or sodium borohydride. The reaction typically occurs in an aqueous solution under mild conditions.

Industrial Production Methods: Industrial production of this compound involves the large-scale reduction of homocystine using similar reducing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound undergoes oxidative deamination, where the amino groups are removed. .

    Reduction: this compound can be reduced to its corresponding thiol form using reducing agents.

    Substitution: this compound can participate in substitution reactions where the amino or thiol groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Enzymatic oxidation using amine oxidases.

    Reduction: Reducing agents like dithiothreitol or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: The major products include aldehydes and ammonia.

    Reduction: The thiol form of this compound.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Homocystamine has been studied extensively in various fields:

Mechanism of Action

Homocystamine exerts its effects primarily through its involvement in oxidative deamination. The amino groups are removed by amine oxidases, leading to the formation of aldehydes and ammonia. This process is crucial for maintaining amino acid balance and preventing the accumulation of toxic intermediates .

Molecular Targets and Pathways:

    Amine Oxidases: Enzymes that catalyze the oxidative deamination of this compound.

    Methionine Cycle: this compound is involved in the methionine cycle, where it can be converted back to methionine or further degraded to cysteine.

Comparison with Similar Compounds

    Cystamine: Homocystamine is structurally similar to cystamine, differing by an additional methylene bridge. .

    Homocysteine: this compound is a homologue of homocysteine, with an additional methylene bridge. Both compounds are involved in the methionine cycle and have similar biochemical roles.

Uniqueness: this compound’s unique structural feature, the additional methylene bridge, influences its reactivity and the rate at which it undergoes oxidative deamination. This makes it a valuable compound for studying specific biochemical pathways and reactions.

Properties

IUPAC Name

3-(3-aminopropyldisulfanyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2S2/c7-3-1-5-9-10-6-2-4-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNVLCAXJNGKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29205-72-9 (di-hydrochloride)
Record name Homocystamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60196791
Record name Homocystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-22-9
Record name Homocystamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homocystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There was added 2.4 grams of the aminopropyldisulfide dihydrochloride of Example 3 to 200 ml of a 90:10 water-methanol solution containing 2.6 grams of potassium hydroxide and 20 grams of sodium bicarbonate. The resulting solution was allowed to stir at ambient temperatures at 20 minutes. There was added to this solution 20 grams of the chlorosulfonated polystyrene prepared in Example 1 and the resulting mixture was heated at reflux for a period of 4 hours. Based on method of preparation, there was obtained a sulfonated polystyrene having chemically combined styrenesulfone units with aminopropyldisulfide units covalently attached to sulfur by nitrogen-sulfur linkages.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
101.5 (± 98.5) mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
polystyrene
Quantity
20 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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